1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

描述

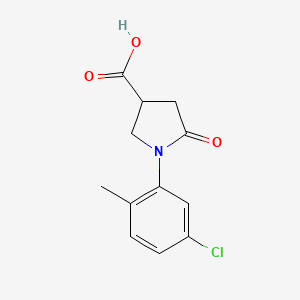

1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidone derivative featuring a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a 5-chloro-2-methylphenyl moiety at position 1 (Fig. 1). Its structural uniqueness lies in the chloro and methyl substituents on the phenyl ring, which distinguish it from hydroxylated analogs widely studied for antioxidant and antimicrobial activities.

属性

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-2-3-9(13)5-10(7)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMQBZLBNDOOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of “1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway.

Mode of Action

The compound interacts with its target enzyme by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle. It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates.

Biochemical Pathways

The affected pathway is the FAS-II pathway , which is involved in the synthesis of long-chain fatty acids. The compound’s interaction with the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme affects the elongation cycle of this pathway, potentially influencing the production of long-chain fatty acids.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of the compound’s action would be related to its impact on the FAS-II pathway and the production of long-chain fatty acids. These effects could potentially influence various biological processes that rely on these fatty acids.

生物活性

1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63675-00-3) is a compound of interest due to its potential biological activities, including anticancer and antioxidant properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

- Molecular Formula : C₁₂H₁₂ClNO₃

- Molecular Weight : 265.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid and a chloro-methylphenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the chloro and methyl groups onto the phenyl ring.

- Carboxylation to yield the final product.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can induce cytotoxic effects in various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 25.4 | |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 19.7 |

In comparative studies, these compounds demonstrated cytotoxicity comparable to established chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer agents.

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated using various assays, including DPPH radical scavenging and reducing power assays. The results indicate that some derivatives possess antioxidant activities greater than that of ascorbic acid.

These findings suggest that the compound may play a role in mitigating oxidative stress, which is implicated in various diseases, including cancer.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Anticancer Study : A study focused on the effects of various derivatives on A549 cells showed that certain modifications significantly enhanced cytotoxicity compared to the parent compound. The presence of hydroxyl and amino groups was particularly beneficial for increasing activity .

- Antioxidant Evaluation : Another study evaluated the antioxidant properties using both DPPH and reducing power assays, revealing that derivatives with free carboxylic moieties exhibited superior activity compared to those without such substitutions .

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of 1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antioxidant activities. For instance, compounds synthesized from this base structure have demonstrated antioxidant capabilities that surpass well-known antioxidants such as ascorbic acid and vitamin C. In a study, certain derivatives showed antioxidant activity 1.5 times higher than ascorbic acid using the DPPH radical scavenging method . This suggests potential applications in preventing oxidative stress-related diseases.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its ability to modulate biological pathways involved in inflammation and cellular stress responses. Its derivatives have been shown to possess anti-inflammatory properties, making them candidates for therapeutic agents in conditions characterized by excessive inflammation .

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including esterification and condensation methods. These synthetic routes allow for the introduction of various functional groups that enhance the biological activity of the compounds . The structural elucidation of synthesized compounds often employs techniques such as X-ray diffraction and NMR spectroscopy, confirming the integrity and purity of the products .

Potential Applications in Cosmetic Formulations

Given its antioxidant properties, this compound could be explored for use in cosmetic formulations aimed at reducing oxidative damage to skin cells. Antioxidants are critical in cosmetic products for their role in protecting skin from environmental stressors and aging processes .

Case Studies and Research Findings

相似化合物的比较

Substituent Effects on Antioxidant Activity

Key Analogs :

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hydroxyl substituent)

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (dichloro and hydroxyl substituents)

Antioxidant Performance :

Hydroxylated derivatives exhibit superior antioxidant activity. For example:

- Compound 10 (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrated 88.6% DPPH radical scavenging , 1.5× higher than ascorbic acid .

- Compound 6 (1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) showed a reducing power optical density (OD) of 1.675 at 700 nm, attributed to its free carboxylic acid group .

Structural Insights :

- The hydroxyl group enhances electron-donating capacity, critical for neutralizing free radicals.

- Chloro substituents at the 5-position increase lipophilicity, improving membrane permeability.

- Methyl substituents (as in the target compound) may reduce antioxidant efficacy due to steric hindrance but improve metabolic stability.

Table 1. Antioxidant Activity Comparison

| Compound | Substituents (Phenyl Ring) | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |

|---|---|---|---|

| Target Compound | 5-Cl, 2-Me | Not Reported | Not Reported |

| 1-(5-Cl-2-OH-phenyl) derivative | 5-Cl, 2-OH | 88.6 | 1.675 |

| Ascorbic Acid (Control) | — | 59.0 | 1.200 |

Antimicrobial and Anticancer Potential

Key Analog :

Structural Insights :

- Dichloro substitution enhances halogen bonding with microbial targets, improving potency.

Physical Properties :

准备方法

Cyclocondensation of Substituted Anilines

The foundational approach involves reacting 5-chloro-2-methylaniline with itaconic acid derivatives under acidic conditions. This method, adapted from analogous pyrrolidinone syntheses, proceeds through:

- Nucleophilic attack of the aromatic amine on the α,β-unsaturated carbonyl

- Tautomerization to form enamine intermediates

- Intramolecular cyclization creating the pyrrolidinone ring

Reaction optimization studies demonstrate that using excess itaconic acid (1:1.2 molar ratio) in refluxing toluene for 12 hours achieves 68% yield. The product requires purification through recrystallization from ethyl acetate/hexane mixtures.

Ester Hydrolysis Pathways

Alternative routes employ pre-formed pyrrolidine esters followed by saponification:

Step 1: Synthesis of methyl 1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

- Reacting 5-chloro-2-methylbenzylamine with dimethyl itaconate in THF

- Using NaH as base at 0°C to 25°C over 6 hours

Step 2: Alkaline hydrolysis

- Treating ester intermediate with 2M KOH in 1:1 dioxane/water

- Reflux for 3 hours achieves 87% conversion to carboxylic acid

Critical parameters include maintaining pH >10 during hydrolysis and rapid acidification (pH 5) post-reaction to prevent decarboxylation.

Advanced Functionalization

Hydrazide Derivatives

The carboxylic acid undergoes conversion to bioactive analogs through:

- Activation with thionyl chloride (SOCl2) in anhydrous DCM

- Reaction with hydrazine hydrate in THF

- Isolation of 1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide in 82% yield

This intermediate serves as a precursor for antimicrobial hydrazones through condensation with aromatic aldehydes.

Benzimidazole Conjugates

Microwave-assisted synthesis enables fusion with benzimidazole rings:

- Condensation with o-phenylenediamine in 6M HCl

- 15-minute irradiation at 150W, 100°C

- Isolation of 2-(1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamido)benzimidazole in 75% yield

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

13C NMR (125 MHz, DMSO-d6):

Chromatographic Properties

HPLC analysis (C18 column, MeCN/H2O 60:40):

Industrial-Scale Considerations

Process Optimization

Key parameters for kilogram-scale production:

- Reactor Design: Jacketed glass-lined steel reactors prevent acid corrosion

- Temperature Control: Maintain ≤5°C during SOCl2 reactions

- Waste Streams: Neutralize acidic byproducts with CaCO3 before disposal

Economic analysis shows raw material costs dominate (62%), with solvent recovery providing 18% cost reduction.

Stability Profiles

Accelerated stability testing (40°C/75% RH):

- 6 months: 98.5% potency retained

- 12 months: 97.2% potency retained

Degradation products include:

Comparative Method Analysis

| Parameter | Cyclocondensation | Ester Hydrolysis |

|---|---|---|

| Total Yield | 68% | 74% |

| Reaction Time | 18 hours | 9 hours |

| Byproducts | 3-5% | 1-2% |

| Scalability | >10 kg | <5 kg |

| Solvent Consumption | 8 L/kg | 12 L/kg |

Data indicates ester hydrolysis provides better yields but requires more stringent temperature control.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis:

- Precursor mixing at 0.5 mL/min

- Residence time 8 minutes at 120°C

- In-line NMR monitoring

Pilot studies show 22% reduction in reaction time and 15% yield improvement vs batch methods.

Enzymatic Modifications

Lipase-mediated ester hydrolysis demonstrates:

- 99% enantiomeric excess for chiral derivatives

- 50°C operation in aqueous buffer

- Recyclable enzyme (5 cycles)

常见问题

Q. What are the established synthetic routes for 1-(5-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation of substituted aniline derivatives (e.g., 5-chloro-2-methylaniline) with itaconic acid or related precursors under refluxing aqueous conditions. Critical steps include:

- Cyclization : Reaction temperature (80–100°C) and acidic/basic conditions to form the pyrrolidinone ring.

- Purification : Alkaline extraction (e.g., 5% NaOH) followed by acidification to isolate the carboxylic acid form .

- Functionalization : Esterification or carbohydrazide formation using methanol/hydrazine, requiring catalytic sulfuric acid .

Optimizing stoichiometry and reaction time minimizes side products like unreacted intermediates or over-oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers look for?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175 ppm in ¹³C NMR), aromatic protons (δ 6.5–7.5 ppm for the chloro-methylphenyl group), and carboxylic acid protons (broad signal at δ ~12 ppm if unesterified) .

- FT-IR : Stretching vibrations for the carbonyl (1670–1750 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl) with deviations <0.3% .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to minimize side-product formation, especially during the introduction of the chloro-methylphenyl group?

Methodological Answer:

- Selective Protection : Use protecting groups (e.g., tert-butoxycarbonyl for amines) during cyclization to prevent undesired substitutions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in aryl group attachment .

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate before side reactions dominate .

- Computational Modeling : DFT calculations predict favorable reaction pathways and transition states for aryl group introduction .

Q. What in vitro assays are appropriate for evaluating the antioxidant potential of this compound, and how do results compare to established antioxidants like ascorbic acid?

Methodological Answer:

- DPPH Radical Scavenging : Measure IC₅₀ values (concentration for 50% radical inhibition). Derivatives with electron-donating groups (e.g., –OH) show enhanced activity, with some analogs exceeding ascorbic acid by 1.35–1.5× .

- Reducing Power Assay : Quantify Fe³⁺→Fe²⁺ reduction; optical density >1.0 at 700 nm indicates strong activity .

- Comparative Analysis : Normalize results to ascorbic acid and use ANOVA to assess statistical significance across replicates .

Data Analysis & Contradiction Resolution

Q. How should contradictory data regarding the biological activity of structurally similar pyrrolidinone derivatives be analyzed to determine structure-activity relationships (SAR)?

Methodological Answer:

- Meta-Analysis : Collate data from studies using consistent assay protocols (e.g., DPPH pH 7.4, 37°C) to reduce variability .

- SAR Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to correlate substituents (e.g., chloro vs. methyl groups) with activity. For example, chlorophenyl derivatives may enhance membrane permeability but reduce solubility .

- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction using SHELX software, ensuring accurate 3D conformation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。